2-[(2,4-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one
Description
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)imino-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-7-3-4-9(8(2)5-7)12-11-13-10(14)6-15-11/h3-5H,6H2,1-2H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBYTRMOVMPLOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C2NC(=O)CS2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one typically involves the reaction of 2,4-dimethylaniline with a thioamide under specific conditions. One common method includes:
Starting Materials: 2,4-dimethylaniline and a thioamide.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.
Procedure: The mixture is heated under reflux for several hours, leading to the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydrothiazoles.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazoles depending on the reagent used.
Scientific Research Applications
Structure and Synthesis
The molecular structure of 2-[(2,4-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one includes a thiazole ring substituted with a dimethylphenyl amino group. The synthesis typically involves multi-step organic reactions that may include cyclization and substitution reactions to introduce the thiazole moiety and the dimethylphenyl group.
Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. Various studies have evaluated the efficacy of this compound against different microbial strains:
| Microbial Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 100 |
| Staphylococcus aureus | 18 | 100 |
| Candida albicans | 12 | 100 |
The compound has shown promising results against both bacterial and fungal pathogens, indicating its potential as a broad-spectrum antimicrobial agent .
Anticancer Properties
The anticancer activity of this compound has been investigated in various cancer cell lines. Studies have reported that this compound can induce apoptosis in cancer cells and inhibit cell proliferation effectively.
For instance, in vitro studies using human breast adenocarcinoma (MCF7) and lung cancer (A549) cell lines demonstrated that the compound significantly reduced cell viability compared to control groups. The mechanism of action is believed to involve disruption of cellular signaling pathways critical for cancer cell survival .
Molecular Docking Studies
Molecular docking studies have been performed to understand the binding affinity of this compound with various biological targets. These studies provide insights into how the compound interacts at the molecular level with proteins associated with cancer progression and microbial resistance.
For example, docking simulations suggest a strong binding affinity to dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells . This interaction may explain the compound's efficacy as an anticancer agent.
Case Studies
Several case studies highlight the practical applications of this compound:
-
Case Study 1: Antibacterial Efficacy
In a study published in Drug Design Development and Therapy, researchers evaluated the antibacterial properties of various thiazole derivatives, including this compound. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria . -
Case Study 2: Anticancer Screening
A recent investigation assessed the anticancer potential of this compound against multiple tumor cell lines. The findings revealed that it effectively reduced tumor cell growth by inducing apoptosis through mitochondrial pathways .
Mechanism of Action
The mechanism of action of 2-[(2,4-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: The 2,4-dimethylphenylamino group in the target compound enhances lipophilicity compared to smaller substituents like cyclopentylamino () or polar trifluoromethyl groups (). This may improve membrane permeability in agrochemical formulations .
- Bioactivity : Fluorinated derivatives () are often associated with enhanced metabolic stability and target binding, making them candidates for fungicides or pharmaceuticals .
- Crystallography : Isostructural compounds () with triclinic symmetry (P̄1 space group) suggest similar packing efficiencies, which could influence solubility and stability in formulation .
Biological Activity
2-[(2,4-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound is characterized by a thiazole ring fused with an amino group and a dimethylphenyl substituent. Research has indicated that such thiazole derivatives can exhibit a range of biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The chemical formula for this compound is C11H14N2S. Its structure features a thiazole ring, which is known for its ability to interact with various biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C11H14N2S |
| Molecular Weight | 218.31 g/mol |
| SMILES | CC1=C(SC(=N1)C(C)=C(C)C)N |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that thiazole derivatives can effectively inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .
Case Study:
In a study evaluating the antimicrobial efficacy of thiazole derivatives, compounds with the 2,5-dimethylphenyl scaffold demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be as low as 0.5 μg/mL for certain derivatives .
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. The compound has shown potential in inhibiting cancer cell proliferation in various cancer cell lines.
Research Findings:
A recent study reported that thiazole compounds exhibited cytotoxic effects against human glioblastoma U251 cells and melanoma WM793 cells. The IC50 values for these compounds were less than 30 μM, indicating strong anticancer activity compared to standard chemotherapeutics like doxorubicin .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. This interaction may involve:
- Enzyme Inhibition: The compound may inhibit enzymes critical for cellular metabolism by binding to their active sites.
- Receptor Modulation: It may also modulate receptor activity involved in signaling pathways related to cell growth and survival.
Comparison with Similar Compounds
The unique substitution pattern of this compound differentiates it from other thiazole derivatives. For instance:
| Compound Name | Biological Activity | IC50 (μM) |
|---|---|---|
| 2-[(4-Methoxyphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one | Anticancer | 25 |
| 2-[(4-Chlorophenyl)amino]-4,5-dihydro-1,3-thiazol-4-one | Antibacterial | 15 |
| 2-(2,5-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one | Antifungal | 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
